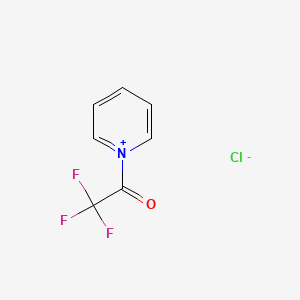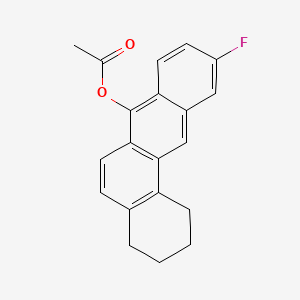
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate typically involves multiple steps, starting from simpler aromatic compounds One common approach is the cyclization of substituted naphthalenes or phenanthrenes under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction rates and yields. The process often requires stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It is investigated for its potential anticancer properties and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound with similar aromatic ring structure but lacking the specific functional groups.
Benzo(a)pyrene: Another PAH with known carcinogenic properties.
Chrysene: A PAH with four fused aromatic rings, similar in structure but different in reactivity.
Uniqueness
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and acetate groups can influence its reactivity, solubility, and interactions with biological molecules.
Properties
CAS No. |
104761-68-4 |
|---|---|
Molecular Formula |
C20H17FO2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(10-fluoro-1,2,3,4-tetrahydrobenzo[a]anthracen-7-yl) acetate |
InChI |
InChI=1S/C20H17FO2/c1-12(22)23-20-17-9-7-15(21)10-14(17)11-19-16-5-3-2-4-13(16)6-8-18(19)20/h6-11H,2-5H2,1H3 |
InChI Key |
PFHOQCHPLBPFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=CC(=CC2=CC3=C1C=CC4=C3CCCC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
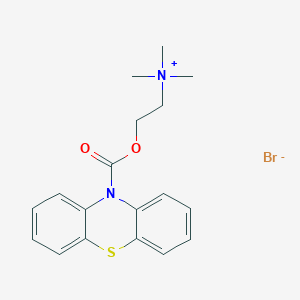
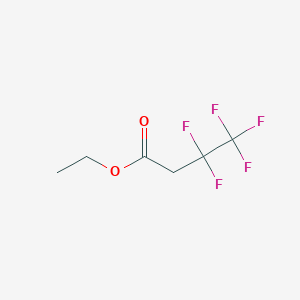

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)

![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
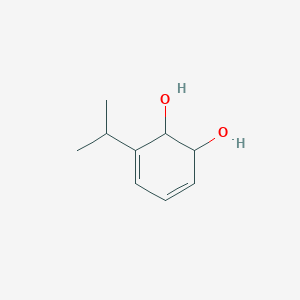
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
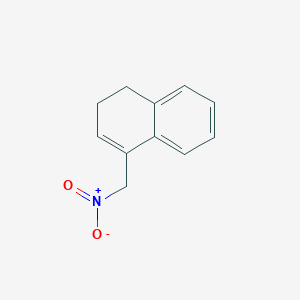

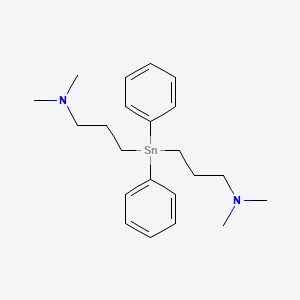
![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
